n-Ethyl-l-valine
Overview
Description
n-Ethyl-l-valine is a chiral amino acid derivative with the chemical formula C7H15NO2. It is a modified form of l-valine, where an ethyl group is attached to the nitrogen atom of the amino group. This compound appears as a white crystalline powder and is soluble in water and inorganic acids but insoluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Ethyl-l-valine is typically synthesized through chemical synthesis methods. One common approach involves the alkylation of l-valine with ethyl halides under basic conditions. The reaction can be carried out using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an aqueous or alcoholic medium at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as fermentation using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired amino acid derivative through metabolic engineering. The fermentation process is optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: n-Ethyl-l-valine undergoes various chemical reactions typical of amino acids and their derivatives. These include:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of n-Ethyl-l-valine involves its incorporation into peptides and proteins, where it can influence their structure and function. The ethyl group attached to the nitrogen atom can affect the hydrophobicity and steric properties of the molecule, thereby altering its interactions with other biomolecules. This can lead to changes in enzyme activity, receptor binding, and overall cellular function .
Comparison with Similar Compounds
l-Valine: The parent compound of n-Ethyl-l-valine, differing only by the absence of the ethyl group.
l-Isoleucine: Another branched-chain amino acid with similar structural properties but different side chain configuration.
l-Leucine: Similar to l-valine but with a longer side chain.
Uniqueness: this compound is unique due to the presence of the ethyl group on the nitrogen atom, which imparts distinct chemical and physical properties. This modification can enhance its solubility, stability, and reactivity compared to its parent compound, l-valine .
Properties
IUPAC Name |
(2S)-2-(ethylamino)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-8-6(5(2)3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRMEJWWMGUKAM-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444108 | |
Record name | L-Valine, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90600-06-9 | |
Record name | N-Ethyl-L-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090600069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Valine, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ETHYL-L-VALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N1W01SC4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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